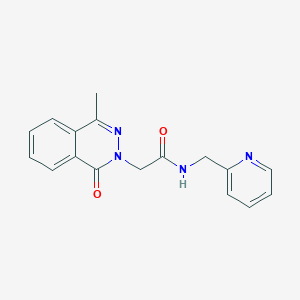![molecular formula C20H13ClN2O5 B11512068 8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11512068.png)
8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a methylphenoxy group attached to the dibenzo[b,f][1,4]oxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids . This reaction is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biomass-derived N-arylated 2-aminophenol as a starting material has been reported to be efficient for the assembly of novel and diversified benzo-fused N-heterocycles .
Chemical Reactions Analysis
Types of Reactions
8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) for base-promoted reactions . The reactions are typically carried out under mild conditions to achieve good to excellent yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted dibenzo[b,f][1,4]oxazepines.
Scientific Research Applications
8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The presence of functional groups such as the nitro and chloro groups allows the compound to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones
- Acridones
- 7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones
- Dibenzo[b,f]azepin-10(11H)-ones
Uniqueness
8-chloro-1-(2-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications
Properties
Molecular Formula |
C20H13ClN2O5 |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
3-chloro-7-(2-methylphenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C20H13ClN2O5/c1-11-4-2-3-5-15(11)27-17-9-13(23(25)26)10-18-19(17)20(24)22-14-8-12(21)6-7-16(14)28-18/h2-10H,1H3,(H,22,24) |
InChI Key |
XTYHZMZALPGGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC3=C2C(=O)NC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11511998.png)
![6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11512000.png)
![5-bromo-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11512004.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11512007.png)
![N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[1-(4-methylphenyl)propyl]acetohydrazide](/img/structure/B11512010.png)


![N-tert-Butyl-N'-methyl-N''-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11512031.png)
![2-{4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11512036.png)
![1-(Adamantan-1-YL)-4-[4-(benzenesulfonyl)benzoyl]piperazine](/img/structure/B11512037.png)
![3-fluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11512041.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11512054.png)
![2-(4-Cyclohexylphenoxy)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B11512061.png)
![N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B11512067.png)
